molecular formula C10H11ClO B1360308 4'-(beta-Chloroethyl)acetophenone CAS No. 69614-95-5

4'-(beta-Chloroethyl)acetophenone

Cat. No. B1360308
CAS RN: 69614-95-5
M. Wt: 182.64 g/mol
InChI Key: RGVUACHOYCYNMB-UHFFFAOYSA-N
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Description

4’-(beta-Chloroethyl)acetophenone is a chemical compound with the molecular formula C10H11ClO . It has a molecular weight of 182.647 . The IUPAC name for this compound is 1-[4-(2-chloroethyl)phenyl]ethanone .


Molecular Structure Analysis

The molecular structure of 4’-(beta-Chloroethyl)acetophenone consists of a phenyl group (a benzene ring) attached to an acetyl group (CH3CO-) and a beta-chloroethyl group (CH2CH2Cl). The InChI representation of the molecule is InChI=1S/C10H11ClO/c1-8(12)10-4-2-9(3-5-10)6-7-11/h2-5H,6-7H2,1H3 .


Physical And Chemical Properties Analysis

4’-(beta-Chloroethyl)acetophenone has a molecular weight of 182.64 g/mol . It has a computed XLogP3 value of 2.6, indicating its relative lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and three rotatable bonds . Its exact mass and monoisotopic mass are both 182.0498427 g/mol . Its topological polar surface area is 17.1 Ų , and it has 12 heavy atoms .

Scientific Research Applications

1. Application in Experimental Teaching

  • Summary of Application : The α-bromination reaction of carbonyl compounds, including acetophenone derivatives, is a significant topic in organic chemistry. This reaction has been used in an innovative experiment for undergraduate students .
  • Methods of Application : The bromination of various acetophenone derivatives was investigated using pyridine hydrobromide perbromide as the brominating agent. The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .
  • Results : It was demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

2. Synthesis of Chalcone Derivatives

  • Summary of Application : B-ring substituted chalcone derivatives were synthesized by aldol condensation reactions of acetophenone with ortho-, meta-, and para-hydroxy and their corresponding nitro group-functionalized benzaldehydes .
  • Methods of Application : The synthesis involved aldol condensation reactions of acetophenone with various benzaldehydes .
  • Results : The synthesized chalcone derivatives were used to study their spectral, anti-bacterial, and anti-oxidant properties .

3. Synthesis of Heterocyclic Compounds

  • Summary of Application : Acetophenone and its derivatives have been utilized in the synthesis of many heterocyclic compounds .
  • Methods of Application : Acetophenone is used as a starting material in the synthesis of various heterocyclic compounds including fused and five-, six-, seven-membered rings via multicomponent reactions .
  • Results : The application of acetophenone in the synthesis of heterocyclic compounds has led to the creation of a range of heterocyclic compounds .

4. Synthesis of 4-Chloro-α-Bromo-Acetophenone

  • Summary of Application : 4-chloro-α-bromo-acetophenone, a derivative of acetophenone, can be synthesized for use in various chemical reactions .
  • Methods of Application : The synthesis involves using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
  • Results : The synthesis results in the production of 4-chloro-α-bromo-acetophenone .

5. Synthesis of Heterocyclic Compounds

  • Summary of Application : Acetophenone and its derivatives have been utilized in the synthesis of many heterocyclic compounds .
  • Methods of Application : Acetophenone is used as a starting material in the synthesis of various heterocyclic compounds including fused and five-, six-, seven-membered rings via multicomponent reactions .
  • Results : The application of acetophenone in the synthesis of heterocyclic compounds has led to the creation of a range of heterocyclic compounds .

6. Synthesis of 4-Chloro-α-Bromo-Acetophenone

  • Summary of Application : 4-chloro-α-bromo-acetophenone, a derivative of acetophenone, can be synthesized for use in various chemical reactions .
  • Methods of Application : The synthesis involves using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
  • Results : The synthesis results in the production of 4-chloro-α-bromo-acetophenone .

properties

IUPAC Name

1-[4-(2-chloroethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-8(12)10-4-2-9(3-5-10)6-7-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVUACHOYCYNMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219883
Record name 4'-(beta-Chloroethyl)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(beta-Chloroethyl)acetophenone

CAS RN

69614-95-5
Record name 4'-(beta-Chloroethyl)acetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069614955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-(beta-Chloroethyl)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69614-95-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Mondal, A Sarkar, S Dutta, P Khamkat… - International Journal …, 2023 - researchgate.net
Objectives: In this work, the photo components were investigated utilising GC-MS analysis and in vitro antioxidant activity, and the anthelmintic potential of methanolic extract of aerial …
Number of citations: 1 www.researchgate.net

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